molecular formula C6H5BrIN B1439371 3-Bromo-5-iodoaniline CAS No. 31948-87-5

3-Bromo-5-iodoaniline

Cat. No.: B1439371
CAS No.: 31948-87-5
M. Wt: 297.92 g/mol
InChI Key: SCXCUTCIFLAPMW-UHFFFAOYSA-N
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Description

3-Bromo-5-iodoaniline is an aromatic amine with the molecular formula C6H5BrIN. It is a halogenated derivative of aniline, characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions of the benzene ring, respectively. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the sequential bromination and iodination of aniline. The process begins with the bromination of aniline to form 3-bromoaniline, followed by iodination to introduce the iodine atom at the 5th position. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The choice of solvents, temperature control, and reaction time are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

3-Bromo-5-iodoaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodoaniline in various reactions involves the activation of the benzene ring by the amino group, making it more susceptible to electrophilic substitution. The halogen atoms influence the reactivity and orientation of the substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-iodoaniline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the creation of complex molecular architectures .

Properties

IUPAC Name

3-bromo-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXCUTCIFLAPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670341
Record name 3-Bromo-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31948-87-5
Record name 3-Bromo-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-iodoaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3-Bromo-5-iodonitrobenzene (4.21 g, 0.0128 mol) and iron powder (3.6 g, 0.0642 mol) in glacial acetic acid (50 ml) was stirred at ambient temperature for 16 h. The reaction mixture was then filtered through a pad of celite and washed through with ethyl acetate. The filtrate was evaporated in vacuo to give a brown oil. This was re-dissolved in ethyl acetate, loaded onto a large pad of silica and eluted with ethyl acetate. The filtrate was evaporated in vacuo to afford 3-Bromo-5-iodoaniline as a brown solid (3.67 g, 96%) which was used without further purification.
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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